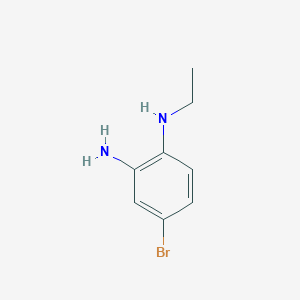

4-Bromo-N1-ethylbenzene-1,2-diamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-1-N-ethylbenzene-1,2-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BrN2/c1-2-11-8-4-3-6(9)5-7(8)10/h3-5,11H,2,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIHMWZLZKMUGJO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=C(C=C(C=C1)Br)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

334829-62-8 | |

| Record name | 4-bromo-1-N-ethylbenzene-1,2-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide: 4-Bromo-N1-ethylbenzene-1,2-diamine (CAS: 334829-62-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chemical Identity and Properties

4-Bromo-N1-ethylbenzene-1,2-diamine is a chemical compound with the CAS number 334829-62-8. It is characterized by a benzene ring substituted with a bromine atom, two amine groups at positions 1 and 2, and an ethyl group on one of the nitrogen atoms.[1][2]

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 334829-62-8 | [1][2] |

| Molecular Formula | C₈H₁₁BrN₂ | [1][2] |

| Molecular Weight | 215.09 g/mol | [1][2] |

| IUPAC Name | This compound | |

| Purity | >95% (as offered by commercial suppliers) | [1][3] |

| Physical Form | Powder | |

| Storage Temperature | 4°C |

Synthesis

A specific, peer-reviewed synthesis protocol for this compound is not currently available in the public domain. However, a plausible synthetic route can be proposed based on established methods for the synthesis of related 4-bromo-o-phenylenediamines.[2][4] This proposed pathway involves two key steps: the bromination of an appropriate o-phenylenediamine precursor followed by N-alkylation or the reduction of a nitrated precursor.

Proposed Synthetic Pathway:

Caption: Proposed synthetic route for this compound.

Experimental Considerations for Proposed Synthesis:

-

Step 1 & 2: Acetylation and Bromination: o-Phenylenediamine can be first protected by acetylation with acetic anhydride. The resulting N-acetyl-o-phenylenediamine can then undergo regioselective bromination at the para position relative to the activating amino group using bromine in acetic acid.

-

Step 3: Hydrolysis: The acetyl protecting group can be removed under acidic or basic conditions to yield 4-bromo-o-phenylenediamine.[4]

-

Step 4: N-Ethylation: The final step would involve the selective N-ethylation of 4-bromo-o-phenylenediamine. This could be achieved using an ethylating agent such as ethyl iodide or diethyl sulfate. Controlling the degree of alkylation to favor mono-ethylation would be a critical challenge in this step.

An alternative approach could involve the reduction of a suitable nitroaniline precursor. For instance, the reduction of a compound like 4-bromo-N-ethyl-2-nitroaniline would yield the desired product. The reduction can typically be carried out using reagents like tin(II) chloride or through catalytic hydrogenation.[4]

Spectroscopic Data

No specific experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound has been identified in the reviewed literature. For researchers who synthesize this compound, standard analytical techniques will be necessary for structural confirmation.

Applications in Research and Drug Development

While there is no specific literature detailing the applications of this compound, related bromo-substituted aniline and diamine derivatives are recognized as important intermediates in medicinal chemistry.[5] These scaffolds are often utilized in the synthesis of kinase inhibitors and other therapeutic agents. The presence of the bromine atom provides a site for further functionalization via cross-coupling reactions, and the diamine moiety is a common feature in ligands for various biological targets.

Safety Information

Table 2: Hazard and Precautionary Statements

| Category | Statements | Source |

| Hazard Statements | H302: Harmful if swallowed.H312: Harmful in contact with skin.H315: Causes skin irritation.H319: Causes serious eye irritation.H332: Harmful if inhaled.H335: May cause respiratory irritation. | |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection.P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.P302+P352: IF ON SKIN: Wash with plenty of water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Experimental Workflow for Safe Handling:

Caption: Recommended workflow for the safe handling of this compound.

Conclusion and Future Directions

This compound is a chemical compound with potential applications in synthetic and medicinal chemistry. This guide has compiled the available chemical and safety data. However, there is a clear need for further research to establish detailed, validated synthesis protocols, comprehensive analytical characterization, and exploration of its biological activities. Researchers are encouraged to publish such data to enrich the scientific understanding of this and related compounds.

References

- 1. 4-Bromo-1-n-ethylbenzene-1,2-diamine 95.00% | CAS: 334829-62-8 | AChemBlock [achemblock.com]

- 2. CN103073435A - Synthesis method for 4-bromo-o-phenylenediamine - Google Patents [patents.google.com]

- 3. This compound [chemdict.com]

- 4. 4-Bromo-1,2-benzenediamine | 1575-37-7 [chemicalbook.com]

- 5. N-(4-bromo-phenyl)-benzene-1,2-diamine [myskinrecipes.com]

An In-depth Technical Guide to 4-Bromo-N1-ethylbenzene-1,2-diamine

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 4-Bromo-N1-ethylbenzene-1,2-diamine, tailored for researchers, scientists, and professionals in drug development.

Core Compound Data

The fundamental molecular properties of this compound are summarized below, providing a foundational reference for its use in experimental settings.

| Property | Value | Citations |

| Molecular Formula | C₈H₁₁BrN₂ | [1] |

| Molecular Weight | 215 g/mol | [1] |

| CAS Number | 334829-62-8 | |

| IUPAC Name | This compound |

Synthesis and Experimental Protocols

Step 1: Synthesis of 4-bromo-o-phenylenediamine

This procedure is based on established methods for the bromination of o-phenylenediamine.[2][3][4][5]

Materials:

-

o-phenylenediamine

-

Glacial acetic acid

-

Acetic anhydride

-

Sodium bromide

-

30% Hydrogen peroxide

-

Methanol

-

5N Sodium hydroxide aqueous solution

-

Ice

-

Sodium sulfite

-

tert-Butyl methyl ether

Procedure:

-

Acetylation: In a suitable reaction vessel, dissolve o-phenylenediamine in glacial acetic acid with vigorous stirring until the solution is clear. Cool the mixture in an ice bath and add acetic anhydride dropwise. After the addition, warm the reaction to 50°C and maintain for 1-2 hours. Monitor the reaction progress by liquid chromatography until the starting material is consumed.[2][5]

-

Bromination: Cool the reaction mixture to 25°C and add sodium bromide, stirring until it is evenly distributed. Slowly add 30% hydrogen peroxide dropwise. After the addition is complete, continue stirring at room temperature for 2 hours, then heat to 50-60°C for an additional 2-3 hours. The reaction should be monitored by liquid chromatography until the intermediate is consumed.[2][5]

-

Work-up and Isolation of 4-bromo-N,N'-diacetyl-o-phenylenediamine: Pour the reaction mixture into ice water containing a small amount of sodium sulfite to quench any remaining peroxide. The resulting precipitate is collected by filtration, washed with water, and dried to yield 4-bromo-N,N'-diacetyl-o-phenylenediamine as a solid.[2][5]

-

Hydrolysis: Suspend the dried intermediate in methanol. Add 5N aqueous sodium hydroxide solution and heat the mixture to reflux for several hours until the hydrolysis is complete (monitored by TLC or LC-MS).

-

Final Isolation and Purification: After cooling, the reaction mixture is poured into a large volume of ice water. The crude product can be extracted with a suitable organic solvent like dichloromethane. The organic layers are combined, washed with saturated sodium carbonate solution and then with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The resulting crude 4-bromo-o-phenylenediamine can be further purified by recrystallization from tert-butyl methyl ether to yield a high-purity product.[5]

Step 2: Proposed N-ethylation of 4-bromo-o-phenylenediamine

The final step to obtain this compound would involve a selective mono-N-ethylation of the more accessible amino group of 4-bromo-o-phenylenediamine. This can be achieved through several standard organic chemistry methods, such as reductive amination or direct alkylation. A logical workflow for this transformation is depicted below.

Caption: Proposed two-step synthesis workflow for this compound.

Potential Applications in Drug Discovery

Compounds such as this compound are valuable intermediates in the synthesis of more complex molecules, particularly in the pharmaceutical and dye industries.[6] The presence of two amino groups with different steric and electronic environments, along with a bromine atom, allows for a variety of subsequent chemical modifications. This makes it a versatile building block for creating libraries of compounds for drug screening. The bromo- and amino-functional groups are particularly useful for coupling reactions to construct larger, more complex organic molecules.[6]

The logical relationship of this compound as a building block in the development of active pharmaceutical ingredients (APIs) is illustrated in the following diagram.

Caption: The role of this compound as a building block in drug discovery.

References

- 1. 334829-62-8|this compound|this compound| -范德生物科技公司 [bio-fount.com]

- 2. Synthesis method for 4-bromo-o-phenylenediamine - Eureka | Patsnap [eureka.patsnap.com]

- 3. Synthesis routes of 4-Bromobenzene-1,2-diamine [benchchem.com]

- 4. prepchem.com [prepchem.com]

- 5. CN103073435A - Synthesis method for 4-bromo-o-phenylenediamine - Google Patents [patents.google.com]

- 6. N-(4-bromo-phenyl)-benzene-1,2-diamine [myskinrecipes.com]

physical and chemical properties of 4-Bromo-N1-ethylbenzene-1,2-diamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-N1-ethylbenzene-1,2-diamine is a substituted aromatic diamine with potential applications in chemical synthesis and pharmaceutical research. This technical guide provides a summary of its known physical and chemical properties, alongside a discussion of relevant synthetic and analytical methodologies. Due to the limited availability of specific experimental data for this compound, this document also presents information on the closely related and better-characterized compound, 4-Bromobenzene-1,2-diamine, to provide valuable context and potential methodological frameworks.

Core Compound Identification

A summary of the fundamental identifiers for this compound is provided in the table below.

| Identifier | Value |

| CAS Number | 334829-62-8 |

| Molecular Formula | C₈H₁₁BrN₂ |

| Molecular Weight | 215.09 g/mol |

| IUPAC Name | This compound |

| Physical Form | Powder |

Physicochemical Properties

Detailed experimental data for the physical and chemical properties of this compound are not extensively reported in publicly available literature. Commercial suppliers indicate that the compound is a powder and recommend storage under specific conditions, which are summarized in the table below. For comparative purposes, the experimental properties of the related compound, 4-Bromobenzene-1,2-diamine, are also included.

| Property | This compound | 4-Bromobenzene-1,2-diamine |

| Melting Point | Data not available | 65-69 °C |

| Boiling Point | Data not available | Data not available |

| Solubility | Data not available | Soluble in chloroform |

| Storage Temperature | 4°C | Room Temperature |

Synthesis and Experimental Protocols

General Synthesis Approach for N-Alkylated Phenylenediamines

The synthesis of N-alkylated phenylenediamines can often be achieved through reductive amination. A potential synthetic route to this compound could involve the reaction of 4-Bromobenzene-1,2-diamine with acetaldehyde in the presence of a reducing agent.

Figure 1. A potential synthetic pathway for this compound via reductive amination.

Experimental Protocol for a Related Compound: Synthesis of 4-Bromobenzene-1,2-diamine

A common method for the synthesis of 4-Bromobenzene-1,2-diamine involves the bromination of o-phenylenediamine followed by hydrolysis.

Materials:

-

o-Phenylenediamine

-

Acetic Anhydride

-

Bromine

-

Acetic Acid

-

Sodium Hydroxide

Procedure:

-

Acetylation: o-Phenylenediamine is first protected by acetylation with acetic anhydride in acetic acid to form the diacetyl derivative.

-

Bromination: The diacetyl derivative is then brominated. This directing group favors bromination at the para position.

-

Hydrolysis: The resulting bromo-diacetyl compound is hydrolyzed, typically using a strong base like sodium hydroxide, to remove the acetyl groups and yield 4-Bromobenzene-1,2-diamine.

Figure 2. A generalized experimental workflow for the synthesis and analysis of 4-Bromobenzene-1,2-diamine.

Spectral Data

While specific spectra for this compound are not publicly available, some vendors indicate the availability of NMR, HPLC, and LC-MS data upon request. For reference, spectral data for the parent compound, 4-Bromobenzene-1,2-diamine, is available in public databases such as PubChem. This data can be used as a reference for the characterization of the N-ethylated derivative, where additional signals corresponding to the ethyl group would be expected in the NMR spectra, and a corresponding mass shift would be observed in the mass spectrum.

Biological Activity and Signaling Pathways

There is currently no information available in the scientific literature regarding the specific biological activity or any associated signaling pathways of this compound. Research into the biological effects of this compound and its derivatives could be a potential area for future investigation.

Conclusion

This compound is a chemical compound for which detailed experimental data is scarce. This guide has summarized the available information and provided context by referencing the more thoroughly characterized parent compound, 4-Bromobenzene-1,2-diamine. Further experimental investigation is required to fully elucidate the physical, chemical, and biological properties of this compound. Researchers and drug development professionals interested in this compound are encouraged to perform their own characterization and to consult chemical suppliers for any available in-house data.

An In-depth Technical Guide to the Synthesis of 4-Bromo-N1-ethylbenzene-1,2-diamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for 4-Bromo-N1-ethylbenzene-1,2-diamine, a valuable building block in medicinal chemistry and materials science. This document details the synthesis of the key precursor, 4-bromo-o-phenylenediamine, and subsequently outlines a proposed pathway for its selective N-ethylation. The experimental protocols provided are based on established chemical transformations, and all quantitative data is summarized for comparative analysis.

Synthesis of the Precursor: 4-bromo-o-phenylenediamine

The synthesis of 4-bromo-o-phenylenediamine is a critical first step. Two primary methods are presented here: the bromination of o-phenylenediamine and the reduction of 4-bromo-2-nitroaniline.

Method 1: Bromination of o-Phenylenediamine

This method involves the direct bromination of o-phenylenediamine. To control the selectivity and prevent over-bromination, the amino groups are first protected by acetylation.

Reaction Pathway:

Figure 1: Bromination pathway to 4-bromo-o-phenylenediamine.

Experimental Protocol:

A detailed experimental protocol for the bromination of o-phenylenediamine is adapted from patent literature.[1][2]

-

Acetylation: In a suitable reaction vessel, dissolve o-phenylenediamine (e.g., 80 g) in glacial acetic acid (e.g., 640 mL). Cool the mixture in an ice bath and add acetic anhydride (e.g., 158 g) dropwise while maintaining the temperature. After the addition is complete, warm the reaction mixture to approximately 50°C and stir for 1-2 hours. Monitor the reaction by a suitable analytical technique (e.g., TLC or LC-MS) until the starting material is consumed.

-

Bromination: Cool the reaction mixture to room temperature and add sodium bromide (e.g., 80 g). Then, slowly add 30% hydrogen peroxide (e.g., 92 g) dropwise. After the addition, continue stirring at room temperature for a period, followed by gentle heating (e.g., 50-60°C) for several hours to ensure the completion of the bromination.

-

Work-up and Hydrolysis: Pour the reaction mixture into ice water containing sodium sulfite to quench any remaining bromine. The precipitated solid, 4-bromo-N,N'-diacetyl-o-phenylenediamine, is collected by filtration. This intermediate is then hydrolyzed by heating in a solution of sodium hydroxide in methanol and water to yield 4-bromo-o-phenylenediamine.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as tert-butyl methyl ether, to afford the final product with high purity.[1]

Method 2: Reduction of 4-Bromo-2-nitroaniline

An alternative route involves the reduction of the nitro group of 4-bromo-2-nitroaniline. This method can be advantageous as it avoids the direct handling of bromine.

Reaction Pathway:

Figure 2: Reduction pathway to 4-bromo-o-phenylenediamine.

Experimental Protocol:

Several reducing agents can be employed for this transformation. A common laboratory-scale procedure utilizes stannous chloride (SnCl2).

-

Reaction Setup: Dissolve 4-bromo-2-nitroaniline in a suitable solvent such as ethanol.

-

Reduction: Add an excess of stannous chloride dihydrate to the solution.

-

Heating: Heat the reaction mixture to reflux and maintain this temperature for several hours, monitoring the reaction progress by TLC or LC-MS.

-

Work-up: After the reaction is complete, cool the mixture and neutralize it with a base (e.g., sodium hydroxide solution) to precipitate the tin salts.

-

Extraction and Purification: Extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry it over an anhydrous salt (e.g., sodium sulfate), and concentrate it under reduced pressure. The crude product can be further purified by column chromatography or recrystallization.

Quantitative Data Summary for Precursor Synthesis:

| Method | Starting Material | Key Reagents | Solvent | Typical Yield | Purity | Reference |

| Bromination | o-Phenylenediamine | Acetic Anhydride, NaBr, H₂O₂ | Acetic Acid, Methanol | Not explicitly stated, but a patent describes obtaining 165g of the diacetylated intermediate from 80g of starting material. | 98.5% (for the intermediate) | [1][2] |

| Reduction | 4-Bromo-2-nitroaniline | SnCl₂, HCl | Ethanol | 94-96% | Not specified |

Synthesis of this compound

The introduction of the ethyl group onto one of the amino functionalities of 4-bromo-o-phenylenediamine can be achieved through several methods. Reductive amination is a highly effective and selective method for this transformation.

Proposed Pathway: Reductive Amination

This pathway involves the reaction of 4-bromo-o-phenylenediamine with acetaldehyde in the presence of a reducing agent. The reaction proceeds via the formation of an intermediate imine, which is then reduced in situ to the desired N-ethylated product.

Reaction Pathway:

Figure 3: Reductive amination pathway to the target molecule.

Experimental Protocol (Proposed):

This protocol is based on general procedures for the reductive amination of aromatic amines.[3]

-

Reaction Setup: In a round-bottom flask, dissolve 4-bromo-o-phenylenediamine in a suitable solvent, such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

-

Imine Formation: Add acetaldehyde to the solution. The reaction can be facilitated by the addition of a dehydrating agent or by azeotropic removal of water.

-

Reduction: Add a mild and selective reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), portion-wise to the reaction mixture. This reagent is often preferred as it can be added directly to the mixture of the amine and the aldehyde and is less sensitive to moisture than other borohydrides.

-

Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting material is consumed.

-

Work-up: Quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.

-

Extraction and Purification: Separate the organic layer, and extract the aqueous layer with the same organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired this compound.

Quantitative Data (Anticipated):

While a specific literature report with quantitative data for this exact reaction was not identified, reductive amination of anilines is generally a high-yielding process.

| Method | Starting Material | Key Reagents | Solvent | Anticipated Yield | Purity |

| Reductive Amination | 4-Bromo-o-phenylenediamine | Acetaldehyde, NaBH(OAc)₃ | Dichloromethane or 1,2-Dichloroethane | 70-90% | High purity after chromatography |

Conclusion

The synthesis of this compound can be effectively achieved through a two-stage process. The initial preparation of 4-bromo-o-phenylenediamine is well-documented, with both bromination of o-phenylenediamine and reduction of 4-bromo-2-nitroaniline offering viable routes. The subsequent selective mono-N-ethylation via reductive amination presents a robust and high-yielding method to obtain the final target molecule. The protocols and data presented in this guide provide a solid foundation for researchers and professionals in the field to successfully synthesize this important chemical intermediate. Further optimization of reaction conditions for the reductive amination step may be necessary to achieve the highest possible yields and purity.

References

4-Bromo-N1-ethylbenzene-1,2-diamine IUPAC name and synonyms

An In-depth Technical Guide to 4-Bromo-N1-ethylbenzene-1,2-diamine

This technical guide provides a comprehensive overview of this compound, including its chemical identity, physicochemical properties, potential synthetic routes, and safety information. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical Identity

The primary identifier for this compound is its IUPAC name, which provides an unambiguous description of its chemical structure.

IUPAC Name: 4-bromo-N¹-ethylbenzene-1,2-diamine[1][2]

Synonyms: While "this compound" is the most commonly used name, other systematic variations may be encountered. Based on the nomenclature of similar compounds, potential synonyms could include:

-

4-Bromo-N-ethyl-o-phenylenediamine

-

1-Amino-2-(ethylamino)-5-bromobenzene

-

5-Bromo-N²-ethyl-1,2-benzenediamine

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source |

| CAS Number | 334829-62-8 | [1][2][3] |

| Molecular Formula | C₈H₁₁BrN₂ | [2][3] |

| Molecular Weight | 215.09 g/mol | [1][2][3] |

| Appearance | Powder / Solid | [1] |

| Purity | ≥95% | [1][2] |

| Storage Conditions | Store at 4°C for short term (1-2 weeks), -20°C for long term (1-2 years).[3] | |

| InChI | 1S/C8H11BrN2/c1-2-11-8-4-3-6(9)5-7(8)10/h3-5,11H,2,10H2,1H3 | [1][3] |

| InChIKey | FIHMWZLZKMUGJO-UHFFFAOYSA-N | [1][3] |

| SMILES | CCNC1=C(N)C=C(Br)C=C1 |

Spectroscopic Data

Synthesis and Experimental Protocols

A specific, peer-reviewed synthesis protocol for this compound was not found in the initial search. However, a plausible synthetic route can be inferred from the synthesis of the analogous compound, 4-bromo-N1-methylbenzene-1,2-diamine.[5] The proposed method involves the reduction of a nitroaniline precursor.

Proposed Synthesis of this compound

The synthesis can be envisioned as a two-step process starting from a suitable precursor. A general procedure for the reduction of an aromatic nitro group is provided below.[6]

Step 1: Synthesis of the Precursor (Not detailed in search results)

The likely precursor for the final product is 4-bromo-N-ethyl-2-nitroaniline. The synthesis of this intermediate would be the first step.

Step 2: Reduction of the Aromatic Nitro Group

This step involves the reduction of the nitro group of 4-bromo-N-ethyl-2-nitroaniline to an amine group, yielding the final product.

General Experimental Protocol for Nitro Group Reduction:

-

Reaction Setup: To a solution of the corresponding (2-nitrophenyl)amine derivative (1.0 equivalent) in a suitable solvent like ethanol, add a reducing agent such as tin(II) chloride dihydrate (SnCl₂·2H₂O) (6 equivalents).[6]

-

Reaction Conditions: Heat the resulting reaction mixture under reflux for 1 hour.[6]

-

Work-up:

-

Extraction and Isolation:

-

Separate the organic layer.

-

Extract the aqueous layer with the same organic solvent.

-

Combine the organic layers, dry with an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification: The crude product can be further purified by techniques such as column chromatography or recrystallization to yield the pure this compound.

Applications in Research and Development

Derivatives of 1,2-benzenediamine are valuable building blocks in organic synthesis. They are used in the preparation of various heterocyclic compounds, such as benzimidazoles and quinoxalines, which are scaffolds of interest in medicinal chemistry.[7] They can also serve as ligands in coordination chemistry and as precursors for organocatalysts.[6] N-(4-bromo-phenyl)-benzene-1,2-diamine, a related compound, is used in the synthesis of dyes, pigments, and as a building block for active pharmaceutical ingredients (APIs).[8]

Safety and Handling

Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[1]

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1]

Always consult the Safety Data Sheet (SDS) from the supplier before handling this chemical.[1] Standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as gloves, lab coat, and safety glasses, should be strictly followed.[3]

Visualizations

Logical Relationships of this compound

Caption: Logical overview of this compound.

Proposed Synthetic Workflow

Caption: Proposed synthesis of this compound.

References

- 1. This compound | 334829-62-8 [sigmaaldrich.com]

- 2. 4-Bromo-1-n-ethylbenzene-1,2-diamine 95.00% | CAS: 334829-62-8 | AChemBlock [achemblock.com]

- 3. bio-fount.com [bio-fount.com]

- 4. 334829-62-8|this compound|BLD Pharm [bldpharm.com]

- 5. 4-broMo-N1-Methylbenzene-1,2-diaMine | 69038-76-2 [chemicalbook.com]

- 6. mdpi.com [mdpi.com]

- 7. CN103073435A - Synthesis method for 4-bromo-o-phenylenediamine - Google Patents [patents.google.com]

- 8. N-(4-bromo-phenyl)-benzene-1,2-diamine [myskinrecipes.com]

Technical Guide: Solubility of 4-Bromo-N1-ethylbenzene-1,2-diamine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 4-Bromo-N1-ethylbenzene-1,2-diamine, a compound of interest in synthetic organic chemistry and drug development. Due to a lack of publicly available quantitative solubility data for this specific molecule, this document provides a comprehensive, generalized experimental protocol for determining its solubility in a range of common organic solvents. The guide includes a structured template for data presentation and a visual workflow to aid researchers in generating and organizing crucial solubility information. This information is vital for applications such as reaction optimization, purification, and formulation development.

Introduction

This compound is a substituted aromatic diamine. The solubility of such compounds in organic solvents is a critical physicochemical property that influences their application in various chemical processes. Understanding solubility is paramount for:

-

Reaction Chemistry: Selecting appropriate solvents for synthesis and ensuring reactants are in the same phase.

-

Purification: Developing effective crystallization and chromatographic purification methods.

-

Formulation: Preparing solutions of known concentrations for further use, including in drug delivery systems.

This guide provides the necessary framework for researchers to experimentally determine and tabulate the solubility of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 334829-62-8 |

| Molecular Formula | C₈H₁₁BrN₂ |

| Molecular Weight | 215.09 g/mol |

| Appearance | (Typically a solid, color may vary) |

Solubility Data

As of the date of this document, specific quantitative solubility data for this compound in a range of organic solvents is not extensively reported in the public domain. The following table (Table 2) is provided as a template for researchers to populate with their experimentally determined data. A qualitative report indicates that the related compound, 4-Bromo-1,2-benzenediamine, is soluble in chloroform[1]. This suggests that chlorinated solvents may be a good starting point for solubility assessments.

Table 2: Experimentally Determined Solubility of this compound

| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) |

| e.g., Methanol | |||

| e.g., Ethanol | |||

| e.g., Acetone | |||

| e.g., Ethyl Acetate | |||

| e.g., Dichloromethane | |||

| e.g., Chloroform | |||

| e.g., Toluene | |||

| e.g., Hexane | |||

| e.g., Dimethylformamide (DMF) | |||

| e.g., Dimethyl Sulfoxide (DMSO) |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of this compound in organic solvents using the widely accepted isothermal shake-flask method.

Materials and Equipment

-

This compound (solute)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (± 0.1 mg accuracy)

-

Vials with screw caps

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC-UV, GC-MS, or UV-Vis spectrophotometer)

Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is necessary to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period to reach equilibrium. A typical duration is 24 to 72 hours. It is advisable to take measurements at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached (i.e., the concentration of the solute in the solution does not change significantly between time points).

-

-

Sample Collection and Preparation:

-

Once equilibrium is reached, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid particles.

-

-

Quantification:

-

Dilute the filtered saturated solution with a known volume of the same solvent to a concentration that falls within the linear range of the analytical instrument.

-

Analyze the diluted solution using a pre-validated analytical method (e.g., HPLC-UV) to determine the concentration of this compound. A calibration curve prepared with standard solutions of known concentrations should be used for accurate quantification.

-

-

Calculation of Solubility:

-

Calculate the concentration of the undiluted saturated solution based on the dilution factor.

-

Express the solubility in the desired units, such as g/100 mL or mol/L.

-

Safety Precautions

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Consult the Safety Data Sheet (SDS) for this compound and all solvents used.

Visual Representation of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Workflow for determining the solubility of this compound.

Conclusion

While readily available quantitative solubility data for this compound is limited, this guide provides researchers with the necessary tools to generate this critical information. The detailed experimental protocol for the shake-flask method, combined with the provided data table template and workflow diagram, offers a robust framework for systematic solubility studies. The resulting data will be invaluable for the optimization of synthetic routes, purification processes, and the development of new formulations involving this compound.

References

In-Depth Technical Guide to 4-Bromo-N1-ethylbenzene-1,2-diamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Bromo-N1-ethylbenzene-1,2-diamine, a key building block in organic synthesis, particularly for the development of novel pharmaceutical compounds and other bioactive molecules. This document details its chemical properties, commercial availability, and provides insights into its synthesis and potential applications.

Chemical Properties and Commercial Availability

This compound, with the CAS Number 334829-62-8, is a substituted aromatic diamine. Its structure features a benzene ring substituted with a bromine atom, an amino group, and an ethylamino group at adjacent positions. This arrangement of functional groups makes it a versatile intermediate for the synthesis of a variety of heterocyclic compounds.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 334829-62-8 | [1] |

| Molecular Formula | C₈H₁₁BrN₂ | [1] |

| Molecular Weight | 215.09 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Purity | Typically ≥95% | [1] |

A number of chemical suppliers offer this compound for research and development purposes. The table below lists some of the commercial sources for this compound.

Table 2: Commercial Suppliers of this compound

| Supplier | Purity | Available Quantities |

| BLDpharm | Custom | Inquire |

| Sigma-Aldrich | ≥95% | Inquire |

| Advanced ChemBlocks | 95.00% | Inquire |

| Fluorochem | ≥95% | Inquire |

Synthesis and Purification

While specific, detailed industrial synthesis protocols for this compound are proprietary, a general synthetic approach can be inferred from the synthesis of the related and well-documented compound, 4-bromo-o-phenylenediamine. The synthesis of this analog typically involves the bromination of o-phenylenediamine.

A common laboratory-scale synthesis of 4-bromo-o-phenylenediamine proceeds via the reaction of o-phenylenediamine with a brominating agent in a suitable solvent. One documented method involves the use of bromine in acetic acid.

Illustrative Experimental Protocol: Synthesis of 4-bromo-o-phenylenediamine

The following is a representative protocol for the synthesis of the parent compound, 4-bromo-o-phenylenediamine, which can be adapted for the synthesis of the N-ethylated derivative.

Reaction Scheme:

References

Technical Guide: Spectroscopic and Synthetic Profile of 4-Bromo-N1-ethylbenzene-1,2-diamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics and a proposed synthetic route for 4-Bromo-N1-ethylbenzene-1,2-diamine. Due to the limited availability of direct experimental data in public databases, this document combines established synthetic methodologies with predicted spectroscopic data based on analogous compounds.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from spectral data of structurally related compounds and computational models.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~6.8 - 7.2 | m | 3H | Ar-H |

| ~3.5 - 4.0 | br s | 3H | -NH ₂ and -NH - |

| 3.18 | q | 2H | -CH₂-CH₃ |

| 1.25 | t | 3H | -CH₂-CH ₃ |

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~145 | C -NHCH₂CH₃ |

| ~138 | C -NH₂ |

| ~125 | C -H |

| ~122 | C -H |

| ~118 | C -Br |

| ~115 | C -H |

| ~40 | -C H₂-CH₃ |

| ~15 | -CH₂-C H₃ |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 - 3300 | Medium, Sharp | N-H stretching (primary and secondary amine) |

| 3100 - 3000 | Medium | Aromatic C-H stretching |

| 2970 - 2850 | Medium | Aliphatic C-H stretching |

| 1620 - 1580 | Strong | N-H bending and C=C aromatic stretching |

| 1500 - 1400 | Medium | C=C aromatic stretching |

| 1300 - 1200 | Medium | C-N stretching |

| 1100 - 1000 | Strong | C-Br stretching |

| 850 - 750 | Strong | Aromatic C-H out-of-plane bending |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

| m/z | Relative Intensity | Assignment |

| 214/216 | High | [M]⁺ (Molecular ion peak with bromine isotopes) |

| 199/201 | Medium | [M - CH₃]⁺ |

| 186/188 | Medium | [M - C₂H₅]⁺ |

| 107 | High | [M - Br]⁺ |

| 92 | Medium | [C₆H₆N]⁺ |

Proposed Experimental Protocols

The synthesis of this compound can be achieved through a two-step process: the bromination of a protected o-phenylenediamine followed by selective N-ethylation.

Step 1: Synthesis of 4-Bromo-1,2-phenylenediamine

This procedure is adapted from established methods for the bromination of o-phenylenediamine.

Materials:

-

o-Phenylenediamine

-

Acetic Anhydride

-

Glacial Acetic Acid

-

Bromine

-

Sodium Hydroxide

-

Methanol

-

Dichloromethane

-

tert-Butyl methyl ether

Procedure:

-

In a round-bottom flask, dissolve o-phenylenediamine in glacial acetic acid.

-

Cool the solution in an ice bath and add acetic anhydride dropwise to protect the amine groups.

-

After stirring, slowly add a solution of bromine in glacial acetic acid. Maintain the temperature below 10 °C.

-

Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).

-

Pour the reaction mixture into ice water and neutralize with a sodium hydroxide solution.

-

Extract the product, 4-bromo-N,N'-diacetyl-1,2-phenylenediamine, with dichloromethane.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

For the deprotection step, dissolve the crude product in methanol.

-

Add a solution of sodium hydroxide and reflux the mixture until the deacetylation is complete (monitored by TLC).

-

Cool the reaction mixture, add water, and extract the product, 4-bromo-1,2-phenylenediamine, with dichloromethane.

-

Purify the crude product by recrystallization from tert-butyl methyl ether to yield 4-bromo-1,2-phenylenediamine.

Step 2: Synthesis of this compound via Reductive Amination

This proposed method utilizes a reductive amination reaction, which is a standard procedure for the N-alkylation of amines.[1][2]

Materials:

-

4-Bromo-1,2-phenylenediamine

-

Acetaldehyde

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

-

Acetic Acid (catalytic amount)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Ethyl acetate

-

Hexane

Procedure:

-

To a stirred solution of 4-bromo-1,2-phenylenediamine in 1,2-dichloroethane, add a catalytic amount of acetic acid.

-

Add acetaldehyde (1.0 - 1.2 equivalents) to the mixture.

-

Stir the reaction at room temperature for 1-2 hours to allow for the formation of the imine intermediate.

-

Add sodium triacetoxyborohydride in portions to the reaction mixture.

-

Continue stirring at room temperature until the reaction is complete (monitored by TLC or LC-MS).

-

Quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the crude this compound by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Visualizations

Experimental Workflow

The following diagram illustrates the proposed synthetic workflow for this compound.

Caption: Proposed two-step synthesis of this compound.

References

Methodological & Application

Application Notes and Protocols: 4-Bromo-N1-ethylbenzene-1,2-diamine as a Precursor for Heterocyclic Compounds

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 4-Bromo-N1-ethylbenzene-1,2-diamine as a key building block for the synthesis of biologically active heterocyclic compounds, particularly quinoxalines and benzimidazoles. The protocols outlined are based on established synthetic methodologies for analogous o-phenylenediamines and serve as a guide for the development of novel derivatives.

Introduction

This compound is a valuable precursor for the synthesis of a variety of heterocyclic compounds. The presence of the bromo substituent and the N-ethyl group offers opportunities for fine-tuning the physicochemical and pharmacological properties of the resulting molecules. This document details the synthesis of key heterocyclic scaffolds, specifically 6-bromo-1-ethyl-quinoxaline and 5-bromo-1-ethyl-benzimidazole derivatives, and discusses their potential biological applications.

Synthesis of Quinoxaline Derivatives

Quinoxaline derivatives are a class of heterocyclic compounds known for their wide range of biological activities, including antimicrobial, anticancer, and antiviral properties. The reaction of o-phenylenediamines with α-dicarbonyl compounds is a classical and efficient method for the synthesis of quinoxalines.

Protocol 1: Synthesis of 6-Bromo-1-ethyl-1,4-dihydroquinoxaline-2,3-dione

This protocol is adapted from the synthesis of 6-bromo-1,4-dihydroquinoxaline-2,3-dione from 4-bromo-o-phenylenediamine.[1]

Reaction Scheme:

Caption: Synthesis of 6-Bromo-1-ethyl-1,4-dihydroquinoxaline-2,3-dione.

Materials:

-

This compound

-

Oxalic acid dihydrate

-

Concentrated hydrochloric acid

-

Ethanol

-

Water

Procedure:

-

In a round-bottom flask, suspend this compound (1 equivalent) in a mixture of concentrated hydrochloric acid and water.

-

Add oxalic acid dihydrate (1.1 equivalents) to the suspension.

-

Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

The precipitated product is collected by filtration, washed with cold water, and then with ethanol.

-

Dry the product under vacuum to obtain 6-Bromo-1-ethyl-1,4-dihydroquinoxaline-2,3-dione.

Expected Outcome:

A solid product. The yield and spectroscopic data should be determined and compared with analogous compounds.

Protocol 2: Synthesis of 2,3-Disubstituted-6-bromo-1-ethylquinoxalines

This is a general protocol for the condensation of this compound with various 1,2-dicarbonyl compounds.

Reaction Scheme:

Caption: General synthesis of 2,3-disubstituted-6-bromo-1-ethylquinoxalines.

Materials:

-

This compound

-

1,2-Dicarbonyl compound (e.g., benzil, glyoxal)

-

Ethanol or Acetic Acid

Procedure:

-

Dissolve this compound (1 equivalent) in ethanol or acetic acid in a round-bottom flask.

-

Add the 1,2-dicarbonyl compound (1 equivalent) to the solution.

-

Reflux the reaction mixture for 2-4 hours, monitoring by TLC.

-

Upon completion, cool the mixture to room temperature.

-

If a precipitate forms, collect it by filtration. Otherwise, concentrate the solvent under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

Quantitative Data (Hypothetical):

| Product | R1 | R2 | Yield (%) | Melting Point (°C) |

| 6-Bromo-1-ethyl-2,3-diphenylquinoxaline | Phenyl | Phenyl | 85-95 | 150-155 |

| 6-Bromo-1-ethylquinoxaline | H | H | 70-80 | 110-115 |

Synthesis of Benzimidazole Derivatives

Benzimidazoles are another important class of heterocyclic compounds with a wide range of biological activities, including antimicrobial, antiviral, and anticancer effects.

Protocol 3: Synthesis of 5-Bromo-1-ethyl-2-substituted-benzimidazoles

This protocol describes the condensation of this compound with various aldehydes.

Reaction Scheme:

Caption: Synthesis of 5-Bromo-1-ethyl-2-substituted-benzimidazoles.

Materials:

-

This compound

-

Substituted aldehyde (e.g., benzaldehyde)

-

Ethanol

-

Sodium metabisulfite (or other mild oxidizing agent)

Procedure:

-

Dissolve this compound (1 equivalent) and the aldehyde (1 equivalent) in ethanol in a round-bottom flask.

-

Add a catalytic amount of an oxidizing agent like sodium metabisulfite.

-

Reflux the mixture for 3-5 hours, monitoring the reaction by TLC.

-

After cooling, the product may precipitate and can be collected by filtration.

-

If no precipitate forms, the solvent is removed under reduced pressure, and the residue is purified by column chromatography.

Quantitative Data (Hypothetical):

| Product | R | Yield (%) | Melting Point (°C) |

| 5-Bromo-1-ethyl-2-phenyl-1H-benzo[d]imidazole | Phenyl | 80-90 | 180-185 |

| 5-Bromo-1-ethyl-2-methyl-1H-benzo[d]imidazole | Methyl | 75-85 | 160-165 |

Potential Biological Activities and Signaling Pathways

Derivatives of 6-bromoquinoxaline have shown promising antitumor and antimicrobial activities.[1] Similarly, 2-substituted-6-bromobenzimidazoles have been investigated for their anticancer properties. The introduction of an N-ethyl group is anticipated to modulate these activities, potentially enhancing efficacy or altering selectivity.

Hypothesized Anticancer Mechanism of Action

Many quinoxaline and benzimidazole derivatives exert their anticancer effects through the inhibition of key signaling pathways involved in cell proliferation, survival, and angiogenesis.

Caption: Potential inhibition of cancer cell signaling pathways.

This diagram illustrates a simplified model where N-ethyl-bromo-substituted quinoxaline or benzimidazole derivatives could potentially inhibit receptor tyrosine kinases (RTKs) or downstream signaling components like the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways, which are frequently dysregulated in cancer.

Conclusion

This compound is a promising and versatile precursor for the synthesis of a diverse range of heterocyclic compounds. The protocols provided herein, based on established chemical transformations, offer a solid foundation for the exploration of novel quinoxaline and benzimidazole derivatives. The anticipated biological activities of these compounds, particularly in the areas of oncology and infectious diseases, warrant further investigation and development. Researchers are encouraged to adapt and optimize these methods to synthesize and evaluate new chemical entities with potentially improved therapeutic profiles.

References

Application Notes and Protocols: Synthesis of 5-Bromo-1-ethyl-2-substituted-1H-benzimidazoles

For Researchers, Scientists, and Drug Development Professionals

Introduction

The condensation reaction of o-phenylenediamines with aldehydes is a cornerstone in the synthesis of benzimidazoles, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. This document provides detailed application notes and protocols for the reaction of a specific substituted diamine, 4-Bromo-N1-ethylbenzene-1,2-diamine, with various aldehydes to yield 5-Bromo-1-ethyl-2-substituted-1H-benzimidazoles. These compounds are valuable scaffolds in drug discovery, exhibiting a wide range of biological activities, including antimicrobial and anticancer properties.

The presence of the bromo-substituent at the 5-position and the ethyl group at the N1-position of the benzimidazole core can significantly influence the physicochemical and pharmacological properties of the resulting molecules. The bromo-group can serve as a handle for further functionalization through cross-coupling reactions, while the N-ethyl group can modulate lipophilicity and binding interactions with biological targets.

A critical consideration in the synthesis of these compounds is the potential for the formation of regioisomers, namely the 5-bromo and the 6-bromo isomers. The substitution pattern of the starting diamine, this compound, can lead to the formation of both products, and the ratio may be influenced by the reaction conditions and the nature of the aldehyde used.

Reaction Pathway and Mechanism

The fundamental reaction involves the condensation of this compound with an aldehyde, followed by an intramolecular cyclization and subsequent oxidation to form the aromatic benzimidazole ring.

Figure 1: General reaction pathway for the synthesis of 5-Bromo-1-ethyl-2-substituted-1H-benzimidazoles.

The reaction is typically acid-catalyzed, which facilitates the initial nucleophilic attack of the amino group on the carbonyl carbon of the aldehyde. The subsequent dehydration to form the Schiff base is a key step. The intramolecular cyclization is then driven by the proximity of the second amino group. The final oxidation step to form the stable aromatic benzimidazole can occur in the presence of an oxidizing agent or, in some cases, simply by exposure to air.

Experimental Protocols

While specific literature detailing the reaction of this compound with a wide array of aldehydes is limited, the following protocols are based on established methods for the synthesis of analogous benzimidazoles and can be adapted accordingly.

Protocol 1: General Procedure for the Synthesis of 5-Bromo-1-ethyl-2-aryl-1H-benzimidazoles in Dimethylformamide (DMF)

This protocol is adapted from a general method for the synthesis of N-substituted benzimidazoles.

Materials:

-

This compound (CAS: 334829-62-8)

-

Substituted aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)

-

Sodium metabisulfite (Na₂S₂O₅)

-

Dimethylformamide (DMF)

-

Ethyl acetate

-

Water

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of this compound (1.0 mmol) in DMF (10 mL), add the sodium metabisulfite adduct of the corresponding aromatic aldehyde (1.2 mmol).

-

Heat the reaction mixture at reflux (approximately 153 °C) for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (50 mL).

-

Extract the product with ethyl acetate (3 x 25 mL).

-

Combine the organic layers and wash with brine (2 x 20 mL).

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate) to afford the pure 5-Bromo-1-ethyl-2-aryl-1H-benzimidazole.

-

Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry. Note the potential for the presence of the 6-bromo isomer.

Protocol 2: One-Pot Synthesis using an Oxidizing Agent

This protocol utilizes an oxidizing agent to facilitate the final aromatization step and can often be performed under milder conditions.

Materials:

-

This compound

-

Aldehyde (aliphatic or aromatic)

-

2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or other suitable oxidant

-

Acetonitrile or another suitable solvent

-

Saturated sodium bicarbonate solution

-

Dichloromethane

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 mmol) and the aldehyde (1.1 mmol) in acetonitrile (15 mL).

-

Stir the mixture at room temperature for 10-15 minutes.

-

Add the oxidizing agent, such as DDQ (1.2 mmol), portion-wise over 5 minutes.

-

Continue stirring at room temperature or with gentle heating (e.g., 50 °C) for 1-3 hours, monitoring the reaction by TLC.

-

Once the reaction is complete, quench the reaction by adding a saturated solution of sodium bicarbonate (20 mL).

-

Extract the product with dichloromethane (3 x 20 mL).

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Quantitative Data

The following table summarizes expected yields for the synthesis of various 5-Bromo-1-ethyl-2-substituted-1H-benzimidazoles based on analogous reactions reported in the literature. Actual yields may vary depending on the specific aldehyde and reaction conditions employed.

| Aldehyde Substituent (R) | Expected Product | Typical Yield Range (%) |

| H (Benzaldehyde) | 5-Bromo-1-ethyl-2-phenyl-1H-benzimidazole | 70-85 |

| 4-Cl | 5-Bromo-2-(4-chlorophenyl)-1-ethyl-1H-benzimidazole | 65-80 |

| 4-OCH₃ | 5-Bromo-1-ethyl-2-(4-methoxyphenyl)-1H-benzimidazole | 75-90 |

| 2-Thienyl | 5-Bromo-1-ethyl-2-(thiophen-2-yl)-1H-benzimidazole | 60-75 |

| n-Propyl (Butyraldehyde) | 5-Bromo-1-ethyl-2-propyl-1H-benzimidazole | 55-70 |

Note: Yields are estimates and should be optimized for each specific reaction.

Logical Workflow for Synthesis and Characterization

Figure 2: A typical workflow for the synthesis, purification, and characterization of 5-Bromo-1-ethyl-2-substituted-1H-benzimidazoles.

Biological Activity and Drug Development Applications

Benzimidazole derivatives are known to possess a wide spectrum of biological activities. The 5-bromo-1-ethyl-2-substituted-1H-benzimidazoles are of particular interest for their potential as:

-

Antimicrobial Agents: The benzimidazole scaffold is present in several commercially available antifungal and anthelmintic drugs. The introduction of the bromo- and ethyl- groups, along with various substituents at the 2-position, can lead to new compounds with potent activity against a range of bacteria and fungi.

-

Anticancer Agents: Many benzimidazole derivatives have demonstrated significant anticancer activity through various mechanisms, including inhibition of tubulin polymerization, topoisomerase inhibition, and kinase inhibition. The synthesized compounds can be screened against various cancer cell lines to identify potential lead compounds for oncology drug development.

-

Other Therapeutic Areas: The versatility of the benzimidazole core allows for the exploration of other therapeutic applications, such as antiviral, anti-inflammatory, and analgesic agents.

Signaling Pathway Visualization (Hypothetical)

The following diagram illustrates a hypothetical signaling pathway that could be targeted by a 5-Bromo-1-ethyl-2-aryl-1H-benzimidazole derivative in a cancer cell, for instance, by inhibiting a key kinase.

Figure 3: Hypothetical inhibition of a cancer cell signaling pathway by a 5-Bromo-1-ethyl-2-aryl-1H-benzimidazole derivative.

This document provides a foundational guide for the synthesis and potential applications of 5-Bromo-1-ethyl-2-substituted-1H-benzimidazoles. Researchers are encouraged to optimize the provided protocols for their specific needs and to explore the rich biological potential of this class of compounds.

Application Note and Protocol for N-alkylation of 4-Bromo-N1-ethylbenzene-1,2-diamine

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the N-alkylation of 4-bromo-N1-ethylbenzene-1,2-diamine, a versatile intermediate in the synthesis of pharmaceuticals and other complex organic molecules.[1] Due to the presence of both a primary and a secondary amine, traditional alkylation with alkyl halides can be challenging to control and may lead to overalkylation.[2] Therefore, this protocol utilizes reductive amination, a highly selective and efficient method for the formation of C-N bonds.[3][4]

Reductive amination involves the reaction of an amine with a carbonyl compound (an aldehyde or ketone) to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine.[5] This method offers excellent control over the degree of alkylation. Reagents such as sodium triacetoxyborohydride are particularly effective for this transformation as they are mild and selective for the reduction of the iminium ion in the presence of the carbonyl starting material.[3][4]

Data Presentation

As this protocol provides a general methodology, the following table is intended to be populated by the researcher with experimental data obtained during their specific application of this protocol.

| Entry | Alkylating Agent (Aldehyde/Ketone) | Reducing Agent | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) | Purity (%) |

| 1 | Sodium Triacetoxyborohydride | 1,2-Dichloroethane | Room Temp | ||||

| 2 | Sodium Cyanoborohydride | Methanol | Room Temp | ||||

| 3 |

Experimental Protocols

Materials

-

This compound

-

Aldehyde or Ketone (as the alkylating agent)

-

Sodium Triacetoxyborohydride (NaBH(OAc)₃)

-

1,2-Dichloroethane (DCE), anhydrous

-

Acetic Acid (optional, as a catalyst)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Dichloromethane (DCM) or Ethyl Acetate for extraction

-

Silica gel for column chromatography

-

Standard laboratory glassware and magnetic stirrer

-

Inert atmosphere (Nitrogen or Argon) setup

Protocol: N-alkylation via Reductive Amination

This protocol describes the general procedure for the N-alkylation of this compound using an aldehyde or ketone and sodium triacetoxyborohydride.

-

Reaction Setup:

-

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

-

Dissolve the starting material in anhydrous 1,2-dichloroethane (DCE).

-

Add the desired aldehyde or ketone (1.1-1.5 eq).

-

If the carbonyl compound is a ketone, a catalytic amount of acetic acid (0.1-0.2 eq) can be added to facilitate iminium ion formation.[4]

-

-

Addition of Reducing Agent:

-

Stir the mixture at room temperature for 20-30 minutes to allow for the formation of the imine or iminium intermediate.

-

Add sodium triacetoxyborohydride (1.5-2.0 eq) portion-wise to the reaction mixture. The addition should be done carefully as some gas evolution may occur.

-

-

Reaction Monitoring:

-

Stir the reaction mixture at room temperature.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed. Reaction times can vary from a few hours to overnight depending on the reactivity of the carbonyl compound.

-

-

Work-up:

-

Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Stir the biphasic mixture vigorously for 30 minutes.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with dichloromethane (DCM) or ethyl acetate (2 x).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

-

-

Purification:

-

Filter the drying agent and concentrate the organic solution under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-alkylated product.

-

-

Characterization:

-

Characterize the purified product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.

-

Visualizations

The following diagrams illustrate the chemical reaction and the experimental workflow.

Caption: Chemical scheme of the N-alkylation via reductive amination.

Caption: Experimental workflow for the N-alkylation protocol.

References

- 1. N-(4-bromo-phenyl)-benzene-1,2-diamine [myskinrecipes.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols: 4-Bromo-N1-ethylbenzene-1,2-diamine in Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of 4-Bromo-N1-ethylbenzene-1,2-diamine in two of the most powerful and versatile cross-coupling reactions in modern organic synthesis: the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling. This compound serves as a valuable building block for the synthesis of a wide array of complex molecules, particularly in the development of novel pharmaceutical agents and functional materials.

Introduction

This compound is a bifunctional molecule featuring a bromine atom, which is an excellent leaving group for palladium-catalyzed cross-coupling reactions, and two amino groups with differing steric and electronic environments. The N1-ethyl group introduces asymmetry and can influence the regioselectivity and reactivity of subsequent chemical transformations. The vicinal diamine motif is a key pharmacophore in many biologically active compounds and can also be utilized for the construction of heterocyclic scaffolds such as benzimidazoles.

The ability to participate in C-N and C-C bond-forming reactions makes this diamine a versatile synthon for creating libraries of compounds for drug discovery and for the synthesis of bespoke functional materials.

Buchwald-Hartwig Amination: Synthesis of N-Arylated Diamines

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[1][2] In the context of this compound, this reaction allows for the selective arylation at the bromine-bearing carbon, leading to the formation of N,N'-disubstituted or N,N,N'-trisubstituted phenylenediamines. These products are valuable intermediates in medicinal chemistry.

Proposed Reaction Scheme:

Caption: Proposed Buchwald-Hartwig amination of this compound.

General Experimental Protocol (Proposed)

This protocol is a generalized procedure based on established Buchwald-Hartwig amination methodologies.[3][4] Optimization of the ligand, base, solvent, and temperature may be necessary for specific amine coupling partners.

Materials:

-

This compound

-

Aryl or alkyl amine (1.2 equivalents)

-

Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

-

Xantphos (4 mol%)

-

Cesium carbonate (Cs₂CO₃) (2.0 equivalents)

-

Anhydrous toluene or dioxane

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To an oven-dried Schlenk flask, add this compound (1.0 mmol), the desired amine (1.2 mmol), cesium carbonate (2.0 mmol), palladium(II) acetate (0.02 mmol), and Xantphos (0.04 mmol).

-

Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

-

Add anhydrous toluene (5 mL) via syringe.

-

Heat the reaction mixture to 100-110 °C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and filter through a pad of Celite®.

-

Wash the Celite® pad with additional ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Expected Quantitative Data (Hypothetical)

The following table summarizes expected yields for the Buchwald-Hartwig amination with various amines, based on literature for similar substrates.

| Entry | Amine Coupling Partner | Product | Expected Yield (%) |

| 1 | Aniline | N-(4-(phenylamino)phenyl)-N'-ethylbenzene-1,2-diamine | 85-95 |

| 2 | Morpholine | 4-(4-amino-3-(ethylamino)phenyl)morpholine | 80-90 |

| 3 | Benzylamine | N1-ethyl-N4-(phenylmethyl)benzene-1,2-diamine | 75-85 |

| 4 | Indole | 1-(4-amino-3-(ethylamino)phenyl)-1H-indole | 70-80 |

Suzuki-Miyaura Coupling: Synthesis of Biaryl Diamines

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that forms carbon-carbon bonds between an organohalide and an organoboron compound.[5] Using this compound in a Suzuki-Miyaura coupling allows for the introduction of various aryl or heteroaryl substituents at the 4-position, leading to the synthesis of novel biaryl diamines. These structures are of significant interest in the development of kinase inhibitors and other targeted therapeutics.

Proposed Reaction Scheme:

Caption: Proposed Suzuki-Miyaura coupling of this compound.

General Experimental Protocol (Proposed)

This protocol is a generalized procedure based on established Suzuki-Miyaura coupling methodologies.[6][7] The choice of catalyst, base, and solvent may require optimization for specific boronic acids.

Materials:

-

This compound

-

Aryl or heteroaryl boronic acid (1.5 equivalents)

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%)

-

Potassium carbonate (K₂CO₃) (2.0 equivalents)

-

1,4-Dioxane and Water (4:1 mixture)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 mmol) and the boronic acid (1.5 mmol) in a 4:1 mixture of 1,4-dioxane and water (10 mL).

-

Add potassium carbonate (2.0 mmol) to the solution.

-

Degas the mixture by bubbling Argon or Nitrogen through it for 15-20 minutes.

-

Add Tetrakis(triphenylphosphine)palladium(0) (0.05 mmol) to the reaction mixture.

-

Heat the reaction to 80-90 °C under an inert atmosphere.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the residue by flash column chromatography.

Expected Quantitative Data (Hypothetical)

The following table presents expected yields for the Suzuki-Miyaura coupling with various boronic acids, extrapolated from reactions with similar bromoaniline substrates.

| Entry | Boronic Acid | Product | Expected Yield (%) |

| 1 | Phenylboronic acid | N1-ethyl-[1,1'-biphenyl]-3,4-diamine | 90-98 |

| 2 | 4-Methoxyphenylboronic acid | N1-ethyl-4'-methoxy-[1,1'-biphenyl]-3,4-diamine | 88-95 |

| 3 | Pyridine-3-boronic acid | 3-(4-amino-3-(ethylamino)phenyl)pyridine | 75-85 |

| 4 | Thiophene-2-boronic acid | N1-ethyl-4-(thiophen-2-yl)benzene-1,2-diamine | 80-90 |

Experimental Workflow and Mechanistic Considerations

The successful application of these coupling reactions relies on a systematic workflow, from reaction setup to product purification and characterization.

Caption: A generalized workflow for palladium-catalyzed coupling reactions.

The catalytic cycles for both the Buchwald-Hartwig amination and Suzuki-Miyaura coupling proceed through a series of fundamental organometallic steps: oxidative addition, ligand exchange/transmetalation, and reductive elimination.

Caption: A simplified representation of the catalytic cycle for cross-coupling reactions.

Conclusion

This compound is a promising and versatile building block for the synthesis of complex organic molecules through palladium-catalyzed cross-coupling reactions. The protocols and data presented herein, while based on established methodologies for similar substrates, provide a strong foundation for researchers to explore the utility of this compound in their synthetic endeavors. The resulting arylated diamine products have significant potential in the fields of medicinal chemistry and materials science, warranting further investigation into their properties and applications.

References

- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 4. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 5. ikm.org.my [ikm.org.my]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. mdpi.com [mdpi.com]

Application Notes and Protocols for the Synthesis of Quinoxaline Derivatives from 4-Bromo-N1-ethylbenzene-1,2-diamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoxaline derivatives are a significant class of nitrogen-containing heterocyclic compounds that form the core structure of various biologically active molecules.[1][2] Their diverse pharmacological properties include antimicrobial, antiviral, anticancer, and anti-inflammatory activities, making them attractive scaffolds in drug discovery and development.[1][3] The synthesis of quinoxalines typically involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[2][4][5] This document provides detailed protocols for the synthesis of novel quinoxaline derivatives starting from 4-Bromo-N1-ethylbenzene-1,2-diamine, a substituted o-phenylenediamine. The bromo and ethyl substituents on the diamine offer opportunities for further functionalization, allowing for the creation of a diverse library of quinoxaline derivatives for screening and development.

General Reaction Scheme

The fundamental approach for the synthesis of the target quinoxaline derivatives involves the cyclocondensation reaction between this compound and various 1,2-dicarbonyl compounds. This reaction is often catalyzed by acids or can proceed under thermal or microwave-assisted conditions.

Caption: General reaction for the synthesis of quinoxaline derivatives.

Experimental Protocols